An In-Depth Technical Guide to 1-Chloro-5-methoxyisoquinoline for Advanced Research
An In-Depth Technical Guide to 1-Chloro-5-methoxyisoquinoline for Advanced Research
This guide provides a comprehensive technical overview of 1-Chloro-5-methoxyisoquinoline, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis methodologies, safety protocols, and its emerging role in medicinal chemistry, supported by field-proven insights and authoritative references.
Core Compound Identification and Properties
Chemical Identity:
1-Chloro-5-methoxyisoquinoline is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds.[1] Its structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 1-position and a methoxy group at the 5-position.
Molecular Formula: C₁₀H₈ClNO[2][4]
Structure:
Caption: Conceptual workflow for the synthesis of 1-Chloro-5-methoxyisoquinoline.
Detailed Experimental Protocol (Hypothetical, based on analogous synthesis):
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Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-methoxyisoquinolin-1(2H)-one is suspended in an excess of phosphoryl chloride (POCl₃). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Chlorination The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.
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Step 4: Purification The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 1-chloro-5-methoxyisoquinoline.
Causality in Experimental Choices:
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Excess Phosphoryl Chloride: Using POCl₃ in excess serves as both the reagent and the solvent, driving the reaction to completion.
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Inert Atmosphere: This prevents the introduction of moisture, which could react with the chlorinating agent and reduce its efficacy.
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Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Pouring the reaction mixture onto ice helps to control the temperature and dissipate the heat generated.
Analytical Characterization
The structural confirmation and purity assessment of 1-chloro-5-methoxyisoquinoline are typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbon atoms of the isoquinoline core and the methoxy group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-chloro-5-methoxyisoquinoline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Predicted mass spectral data suggests prominent peaks for the protonated molecule [M+H]⁺ at m/z 194.03671 and the sodium adduct [M+Na]⁺ at m/z 216.01865. [5]
Role in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. [1][6]These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antihypertensive effects. [1][7] The introduction of chloro and methoxy substituents onto the isoquinoline core can significantly modulate the compound's physicochemical properties and biological activity. These modifications can influence factors such as:
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Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
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Metabolic Stability: The position and nature of substituents can block or alter sites of metabolic attack.
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Target Binding: Substituents can form specific interactions with the target protein, enhancing binding affinity and selectivity.
While specific biological activities for 1-chloro-5-methoxyisoquinoline are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, substituted isoquinolines have been investigated as potential antitumor agents. [8]Therefore, 1-chloro-5-methoxyisoquinoline serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Logical Relationship in Drug Discovery:
Caption: Role of 1-Chloro-5-methoxyisoquinoline in a typical drug discovery pipeline.
Safety, Handling, and Storage
Hazard Identification:
Based on available safety data for chloro-substituted isoquinolines, 1-chloro-5-methoxyisoquinoline should be handled as a hazardous substance. [9][10][11]
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Health Hazards: May be harmful if swallowed, and can cause skin and eye irritation. May also cause respiratory tract irritation. [11][12]* Environmental Hazards: Information on environmental hazards is limited, and appropriate measures should be taken to prevent its release into the environment.
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]* Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways. [13]
Conclusion
1-Chloro-5-methoxyisoquinoline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of novel derivatives with a wide range of potential biological activities. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential.
References
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Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. (URL: [Link])
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Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 27(19), 6249. (URL: [Link])
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Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. (URL: [Link])
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-546. (URL: [Link])
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SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL: [Link])
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Supporting Information. The Royal Society of Chemistry. (URL: [Link])
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Material Safety Data Sheet. (URL: [Link])
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SAFETY DATA SHEET. (URL: [Link])
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1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957. PubChem. (URL: [Link])
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Table of Contents. The Royal Society of Chemistry. (URL: [Link])
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1-Chloroisoquinoline. LookChem. (URL: [Link])
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1-chloro-5-methoxyisoquinoline (C10H8ClNO). PubChemLite. (URL: [Link])
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Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem. (URL: [Link])
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1-CHLORO-6-METHOXY-ISOQUINOLINE | CAS: 132997-77-4 | Chemical Product. (URL: [Link])
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CID 176667926 | C12H11ClFNO. PubChem. (URL: [Link])
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])
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A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 955-971. (URL: [Link])
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